molecular formula C17H16ClN3O3S2 B2438567 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946301-11-7

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2438567
CAS No.: 946301-11-7
M. Wt: 409.9
InChI Key: JGCBLQWRJZXXIY-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Scientific Research Applications

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications:

Safety and Hazards

The compound should be stored at 2-8°C . It has several hazard statements including H315 (Causes skin irritation), H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), and H302 (Harmful if swallowed) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the treatment of a hydrazide with an acyl chloride to form the oxadiazole ring . The reaction conditions often require the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine apart is its combination of the oxadiazole and piperidine rings with a thienylsulfonyl group. This unique structure enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-14-5-3-12(4-6-14)16-19-17(24-20-16)13-7-9-21(10-8-13)26(22,23)15-2-1-11-25-15/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCBLQWRJZXXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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